molecular formula C16H11N3O2 B14316301 4-Nitro-2,6-diphenylpyrimidine CAS No. 106119-63-5

4-Nitro-2,6-diphenylpyrimidine

Cat. No.: B14316301
CAS No.: 106119-63-5
M. Wt: 277.28 g/mol
InChI Key: BLRBIMAJESERQQ-UHFFFAOYSA-N
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Description

4-Nitro-2,6-diphenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their significant roles in biological systems, including their presence in nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2,6-diphenylpyrimidine typically involves the condensation of benzaldehyde derivatives with appropriate nitriles or amidines. One common method includes the reaction of 4-nitrobenzaldehyde with benzamidine hydrochloride in the presence of a base such as potassium hydroxide. The reaction is usually carried out in ethanol under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2,6-diphenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Acylation: Acetic anhydride in the presence of a base.

Major Products:

    Reduction: 4-Amino-2,6-diphenylpyrimidine.

    Substitution: Halogenated derivatives.

    Acylation: N-acyl derivatives.

Mechanism of Action

The mechanism of action of 4-Nitro-2,6-diphenylpyrimidine varies depending on its application. In medicinal chemistry, it has been shown to modulate the expression of utrophin, a protein that can compensate for the lack of dystrophin in Duchenne muscular dystrophy. This modulation occurs through a novel mechanism distinct from other known utrophin modulators, involving specific molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in diverse fields make it a compound of significant interest .

Properties

CAS No.

106119-63-5

Molecular Formula

C16H11N3O2

Molecular Weight

277.28 g/mol

IUPAC Name

4-nitro-2,6-diphenylpyrimidine

InChI

InChI=1S/C16H11N3O2/c20-19(21)15-11-14(12-7-3-1-4-8-12)17-16(18-15)13-9-5-2-6-10-13/h1-11H

InChI Key

BLRBIMAJESERQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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